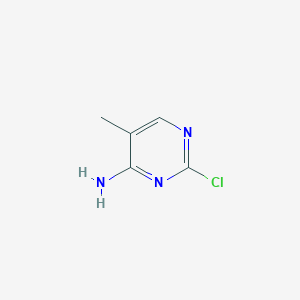

4-Amino-2-chloro-5-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401713 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-70-8 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Significance of 4 Amino 2 Chloro 5 Methylpyrimidine Within Heterocyclic Chemistry and Biomedical Research

Contextual Importance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring system is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental structure is of immense significance in the chemical and biological sciences as it forms the core of several essential biomolecules. Most notably, the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA, are pyrimidine derivatives. wikipedia.org This inherent biological relevance means that pyrimidine-based molecules can readily interact with various enzymes and biological targets within the cell. nih.gov

Beyond its role in genetics, the pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile framework for the design of a wide array of therapeutic agents. bohrium.com Its structural features allow for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov This adaptability has led to the incorporation of the pyrimidine motif into a multitude of FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.gov

Rationale for Research Focus on 4-Amino-2-chloro-5-methylpyrimidine and its Derivatives

This compound is a substituted pyrimidine that has garnered significant attention as a key building block in organic synthesis and medicinal chemistry. guidechem.com Its chemical structure, featuring an amino group, a chloro group, and a methyl group attached to the pyrimidine core, provides multiple reactive sites for further chemical modifications. The chlorine atom at the 2-position is a particularly useful handle, as it can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. wikipedia.org This versatility makes it an invaluable intermediate in the synthesis of more complex molecules with desired biological activities.

The rationale for the research focus on this compound and its derivatives stems from their potential to serve as precursors for a variety of bioactive compounds. For instance, it is used in the synthesis of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. google.com The amino and methyl groups also offer opportunities for structural diversification, which can lead to the discovery of new therapeutic agents with improved efficacy and selectivity. nih.gov The investigation of this compound and its derivatives is driven by the continuous search for novel drug candidates that can address unmet medical needs. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C5H6ClN3 |

| CAS Registry Number | 14394-70-8 |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 143.574 g/mol |

| Boiling Point | 334.9±22.0 °C at 760 mmHg |

| Melting Point | 232-235ºC |

| Flash Point | 156.3±22.3 °C |

| Density | 1.4±0.1 g/cm3 |

Table 1: Physicochemical Properties of this compound chemsrc.com

Historical Development and Emerging Research Trends in Substituted Pyrimidine Chemistry

The history of pyrimidine chemistry dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The initial investigations into pyrimidine-containing compounds laid the groundwork for the discovery of their crucial role in biological systems. umich.edu Over the decades, research in this area has expanded exponentially, leading to the development of numerous synthetic methodologies and the discovery of a vast number of biologically active pyrimidine derivatives. nih.gov

Early research focused on understanding the fundamental reactivity of the pyrimidine ring and developing methods for its synthesis and modification. A significant breakthrough was the development of antimalarial drugs like pyrimethamine. nih.gov The elucidation of the structure of DNA and the role of pyrimidine bases further fueled interest in this class of compounds.

In recent years, the field has seen a surge in the development of more sophisticated and efficient synthetic strategies for creating highly functionalized pyrimidine derivatives. gsconlinepress.com There is a growing emphasis on the design and synthesis of pyrimidine-based compounds that can target specific biological pathways with high precision. benthamscience.comresearchgate.net Current research trends include:

Development of Novel Kinase Inhibitors: Many pyrimidine derivatives are being investigated as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. benthamscience.com

Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antiviral agents, and pyrimidine derivatives continue to be a promising source of such compounds. gsconlinepress.com

Targeting Neurological Disorders: Researchers are exploring the potential of pyrimidine-based compounds for the treatment of neurological disorders by targeting receptors and enzymes in the central nervous system. nih.gov

Bone Anabolic Agents: Recent studies have shown that certain pyrimidine derivatives can promote bone formation, opening up new avenues for the treatment of osteoporosis. nih.gov

The following table highlights some key milestones in the history of substituted pyrimidine chemistry:

| Year | Milestone | Significance |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). wikipedia.org | Marked the beginning of synthetic pyrimidine chemistry. |

| Early 20th Century | Discovery of pyrimidine bases in nucleic acids. | Established the fundamental biological importance of pyrimidines. |

| Mid-20th Century | Development of the antimalarial drug pyrimethamine. nih.gov | Demonstrated the therapeutic potential of synthetic pyrimidine derivatives. |

| Late 20th Century | Development of the HIV drug zidovudine (B1683550) (AZT). wikipedia.org | Showcased the versatility of pyrimidines in antiviral therapy. |

| 21st Century | Rise of pyrimidine-based kinase inhibitors for cancer therapy. benthamscience.com | Highlights the ongoing importance of pyrimidines in modern drug discovery. |

Table 2: Historical Milestones in Pyrimidine Chemistry

Synthetic Methodologies for 4 Amino 2 Chloro 5 Methylpyrimidine and Its Key Precursors

Classical and Established Synthetic Routes to the Core Pyrimidine (B1678525) Moiety

The traditional synthesis of 4-Amino-2-chloro-5-methylpyrimidine hinges on a two-step process starting from a substituted uracil (B121893) or a related dihydroxypyrimidine. The first and most critical step is the conversion of the hydroxyl groups to chlorides, followed by a regioselective amination.

A common precursor, 5-methyluracil (thymine), can be converted to 2,4-dichloro-5-methylpyrimidine (B13550). This transformation is typically accomplished using strong chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of an additive like phosphorus pentachloride (PCl₅) or a tertiary amine. google.com A patented process describes the chlorination of uracil derivatives by heating with POCl₃ to yield the corresponding dichloropyrimidine. google.com

The second step is the regioselective amination of the 2,4-dichloro-5-methylpyrimidine intermediate. The chlorine atom at the C4 position of the pyrimidine ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This difference in reactivity allows for the selective introduction of an amino group at the C4 position. By treating 2,4-dichloro-5-methylpyrimidine with ammonia (B1221849) (or a source thereof) under carefully controlled temperature and pressure conditions, this compound is formed, leaving the C2-chloro group intact. chemicalbook.com

| Precursor | Reagents | Product | Yield | Reference |

| 5-Methyluracil (Thymine) | 1. POCl₃, PCl₅ 2. Ammonia | This compound | - | google.com |

| 2,4-dichloro-5-methylpyrimidine | MeOH, H₂O, 5-aminobenzo[d]oxazol-2(3H)-one | 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one | 71% |

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally conscious methods for producing pyrimidine derivatives.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of pyrimidine synthesis, this has led to innovations such as microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields for nucleophilic substitution reactions on the pyrimidine core. nih.gov For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15-30 minutes under microwave conditions, a significant improvement over conventional heating methods. nih.gov Furthermore, efforts are being made to replace hazardous reagents like phosphorus oxychloride with more environmentally benign alternatives and to use greener solvent systems.

Catalysis offers a powerful tool for the efficient and selective synthesis of complex molecules. In pyrimidine chemistry, transition metal catalysis has been particularly impactful. Palladium-catalyzed cross-coupling and amination reactions are widely used. A notable example is the catalytic hydrogenation of a nitro-pyrimidine precursor. A patented process details the reduction of 2,4-dichloro-5-nitropyrimidine (B15318) to 2,4-dichloro-5-aminopyrimidine using a palladium on carbon (Pd/C) catalyst. google.com This method avoids the use of stoichiometric metal reductants like iron or zinc, which generate large amounts of metal waste. google.com Other catalytic strategies for building the pyrimidine ring itself include copper-catalyzed cycloadditions and zirconium-mediated one-pot reactions, which provide rapid access to highly substituted pyrimidines. mdpi.com

| Reaction Type | Catalyst | Precursors | Product | Key Advantage | Reference |

| Catalytic Hydrogenation | Pd/C | 2,4-dichloro-5-nitropyrimidine | 2,4-dichloro-5-aminopyrimidine | Avoids stoichiometric metal waste | google.com |

| Cycloaddition | Cu(II) | Alkynes, Amidines/Guanidines | Substituted Pyrimidines | Powerful tool for core construction | mdpi.com |

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, offering enhanced safety, scalability, and process control. The synthesis of pyrimidine derivatives and their precursors has been successfully adapted to flow systems. For example, a Vilsmeier reaction to produce an enamine, a key pyrimidine precursor, was efficiently performed in a continuous flow reactor. researchgate.net The use of flow chemistry can lead to higher yields and shorter reaction times. A microwave-assisted continuous-flow Heck reaction was a key step in the total synthesis of a marine drug, demonstrating the power of combining these modern technologies. mdpi.com This approach is particularly advantageous for handling hazardous reagents or highly exothermic reactions, making it well-suited for industrial production. mdpi.com

Regioselective Functionalization Strategies

The ability to selectively functionalize specific positions of the pyrimidine ring is paramount for the synthesis of this compound. The inherent electronic properties of the 2,4-dichloropyrimidine (B19661) intermediate are the primary driver of this selectivity. The C4 position is more electron-deficient and thus more activated towards nucleophilic attack than the C2 position.

This reactivity difference is routinely exploited to install the amino group at C4. digitellinc.com However, modern organometallic chemistry has provided even more sophisticated tools for controlling regioselectivity. The use of hindered base systems like lithium-magnesium or lithium-zinc TMP-amides (TMP = 2,2,6,6-tetramethylpiperidide) allows for directed metalation at various positions on the pyrimidine ring, including the less reactive C2 position. nih.govresearchgate.net For example, using TMPZnCl·LiCl allows for the effective zincation and subsequent functionalization at the C2 position of pyrimidines. nih.gov While classical methods rely on the intrinsic reactivity of the substrate, these modern strategies allow chemists to override the natural selectivity and functionalize positions that were previously difficult to access.

Scale-Up Considerations and Industrial Synthesis Methodologies

Transferring a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost, safety, robustness, and waste management. For the synthesis of this compound, the classical route involving the chlorination of a 5-methyluracil derivative followed by amination remains a viable industrial approach due to the low cost of starting materials.

Patents for related processes highlight key considerations for scale-up. The chlorination step using POCl₃ requires careful temperature control and management of byproducts. google.comgoogle.com The work-up procedure is also critical; a patent for the synthesis of 2,4-dichloro-5-aminopyrimidine notes that the 2,4-dichloro-5-nitropyrimidine intermediate is prone to decomposition in water at commercial scales, necessitating finely controlled quenching and extraction procedures to avoid significant yield loss. google.com The choice of base in the chlorination step is also crucial, as some tertiary amines can lead to side products, complicating purification. google.com

Chemical Transformations and Reactivity of 4 Amino 2 Chloro 5 Methylpyrimidine

The reactivity of 4-Amino-2-chloro-5-methylpyrimidine is dominated by the lability of the chlorine atom at the C2 position and the nucleophilic character of the amino group at the C4 position. These two sites allow for a wide array of chemical transformations, making the compound a valuable intermediate in the synthesis of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution Reactions at the Chloro Position

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion. This reactivity is a cornerstone for the derivatization of this scaffold.

The displacement of the C2-chloro group by various primary and secondary amines is a common strategy to synthesize a diverse library of 2,4-diaminopyrimidine (B92962) derivatives. These reactions are typically performed under thermal conditions, sometimes with microwave assistance to reduce reaction times and improve yields. researchgate.net The choice of solvent and base is crucial for the success of these transformations. For instance, reactions can be carried out in solvents like ethanol (B145695) or under solvent-free conditions. researchgate.net

Table 1: Examples of Amination Reactions on Chloropyrimidines

| Amine Nucleophile | Substrate | Catalyst/Base | Solvent | Conditions | Product | Ref. |

| Substituted Anilines | 2-Chloro-4,6-dimethylpyrimidine | None | Ethanol | 160 °C, 10 min (Microwave) | 2-Anilinopyrimidines | researchgate.net |

| Pyrrolidine | 4-Chloroquinazoline | KF | - | 100 °C, 17 h | 4-Pyrrolidinylquinazoline | researchgate.net |

| Ammonia (B1221849) | 2-Methyl-4-amino-5-alkoxymethylpyrimidine | Al₂O₃ | Toluene/Ammonia | 230 °C, 4 h | 2-Methyl-4-amino-5-aminomethylpyrimidine | google.comgoogle.com |

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed cross-coupling process for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the chloropyrimidine with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky phosphine (B1218219) ligand (e.g., X-Phos) and a base such as Cs₂CO₃ or KOt-Bu. wikipedia.orgbeilstein-journals.org This method has been successfully applied to the amination of chloro-substituted heterocycles, providing access to complex amino-derivatives in good to excellent yields. beilstein-journals.org

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid) with a halide. mdpi.comlibretexts.org The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄, can be used to introduce diverse substituents at the C2 position. The reaction conditions, including the choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane), are optimized to achieve high yields. mdpi.comnih.gov Microwave irradiation has been shown to be effective in accelerating these reactions. mdpi.com

Table 2: Examples of Suzuki Coupling Reactions on Dichloropyrimidines

| Boronic Acid | Substrate | Catalyst | Base | Solvent | Product | Ref. |

| Phenylboronic acid | 2,4-Dichloropyrimidine (B19661) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | mdpi.com |

| Various arylboronic acids | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | nih.gov |

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orglibretexts.org This method can be applied to this compound to introduce alkynyl groups at the C2 position, leading to the synthesis of various alkynylpyrimidine derivatives. researchgate.net Copper-free variants of the Sonogashira reaction have also been developed. gelest.com

Table 3: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Substrate | Catalyst System | Base | Solvent | Product | Ref. |

| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ | aq. NH₃ | - | 4-Methoxyphenyl(phenylethynyl)methanone (Carbonylative) | nih.gov |

| Terminal Alkynes | 2-Iodoglycals | Mo-carbonyl complex | DBU | Toluene | Glyco-alkynones (Carbonylative) | researchgate.net |

| Terminal Alkynes | Aryl/Vinyl Halides | Pd(0) / Cu(I) | Amine | Various | Aryl/Vinyl Alkynes | wikipedia.orgorganic-chemistry.org |

The C2-chloro group can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860), lead to the formation of 2-alkoxy-4-aminopyrimidines. rsc.org Similarly, treatment with thiols or thiophenoxides results in the corresponding 2-thioether derivatives. rsc.org These reactions are typically conducted in the presence of a base to generate the nucleophile in situ. In some cases, an excess of the nucleophile can lead to further reactions, such as the displacement of other groups on the pyrimidine ring. rsc.org

Table 4: Examples of Oxygen/Sulfur Nucleophilic Displacement Reactions

| Nucleophile | Substrate | Solvent | Product | Ref. |

| Sodium phenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | rsc.org |

| Sodium thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Ethyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate | rsc.org |

| Sodium methoxide (excess) | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

Reactions Involving the Amino Group

The amino group at the C4 position is nucleophilic and can react with various electrophiles. This allows for further functionalization of the pyrimidine ring.

The C4-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding amides. semanticscholar.org However, under certain conditions, particularly with strong bases, N,N-diacylation can occur. semanticscholar.org Alkylation of the amino group to form secondary or tertiary amines can be achieved using alkyl halides. researchgate.netgoogle.com Arylation to form diarylamines can also be accomplished, often using palladium-catalyzed methods similar to the Buchwald-Hartwig reaction.

The 4-amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). libretexts.orgwikipedia.org These intermediates can be stable or can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. acs.org The amino group, in conjunction with a vicinal substituent, can also be a key component in building other fused rings like thieno[2,3-d]pyrimidines or pteridines. acs.orgnih.gov

Reactivity of the Methyl Group

The methyl group at the C5 position of the pyrimidine ring, while generally less reactive than the other functional groups, can undergo specific transformations to introduce further complexity into the molecule.

The methyl group of pyrimidine derivatives can be functionalized through various strategies. One common approach involves condensation reactions. For instance, the methyl group of 5-acetyl-6-methylpyrimidines can react with dimethylformamide dimethyl acetal. researchgate.net This type of reaction highlights a potential pathway for elongating the carbon chain at the C5 position.

Another strategy for modifying the methyl group is through oxidation, which can lead to the formation of a hydroxymethyl or carboxyl group. The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine is a known metabolite and can be further functionalized. nih.gov

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding 2-chloro-4-methylpyrimidine-5-carboxylic acid. nih.gov This transformation is a key step in the synthesis of various biologically active compounds. The oxidation can be achieved using strong oxidizing agents. This conversion is significant as carboxylic acids are versatile intermediates that can be converted into a wide array of other functional groups such as esters, amides, and acid chlorides.

A related transformation is the saponification of a cyano group at the 5-position to a carboxylic acid. While not a direct oxidation of the methyl group, it represents a common synthetic route to the corresponding carboxylic acid. This process typically involves heating with aqueous sulfuric acid or an alcoholic alkali metal hydroxide (B78521) solution. google.com

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is generally considered electron-deficient, which typically makes electrophilic substitution reactions challenging. However, the activating effect of the amino group can facilitate such reactions at specific positions.

Direct halogenation of 2-aminopyrimidines can be achieved to produce 2-amino-5-halogenopyrimidines. google.com For instance, chlorination or bromination can be carried out in an aqueous solution. google.com The yield of these reactions can be significantly improved by conducting the halogenation in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium carbonate. google.com

Nitration of the pyrimidine ring is another potential electrophilic substitution. In related pyridine systems, nitration is often achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com For example, 2-amino-4-methylpyridine (B118599) can be nitrated to introduce a nitro group onto the ring. guidechem.com A similar approach could potentially be applied to this compound, although the specific reaction conditions and regioselectivity would need to be determined. The introduction of a nitro group provides a handle for further functionalization, as it can be reduced to an amino group.

Mechanistic Investigations of Key Transformation Pathways

The primary transformation pathway for this compound involves nucleophilic substitution of the chlorine atom at the C2 position. This reactivity is a cornerstone of its utility in chemical synthesis. The mechanism of this substitution can be understood through the established models of nucleophilic aromatic substitution (SNAr) and the related SN1 and SN2 mechanisms observed in alkyl halides.

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogen atoms. The mechanism of nucleophilic substitution on chloropyrimidines can proceed through a bimolecular process (SN2-like) or a stepwise mechanism involving a carbocation intermediate (SN1-like), depending on the substrate, nucleophile, and reaction conditions. byjus.comlibretexts.orglibretexts.org

In the context of pyrimidine derivatives, the SNAr mechanism is particularly relevant. This pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is influenced by the stability of the intermediate and the nature of the leaving group.

For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles demonstrates the lability of the chloro group. rsc.org Mechanistic studies on related systems, such as the reaction of chloromethane (B1201357) with hydroxide ion, provide fundamental insights into the concerted (SN2) versus stepwise (SN1) nature of nucleophilic substitutions. libretexts.org In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, indicating a single-step process. libretexts.org In contrast, an SN1 reaction rate is primarily dependent on the concentration of the substrate, as the formation of a carbocation intermediate is the rate-determining step. byjus.comlibretexts.org

The reactivity of this compound can be further understood by considering the electronic properties of the substituents. The amino group is an activating group, donating electron density to the ring and potentially influencing the regioselectivity of nucleophilic attack. Conversely, the chloro group is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution, though its primary role in this molecule is as a leaving group in nucleophilic substitutions.

Interactive Data Table: Chemical Transformations

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Strong oxidizing agent | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | Oxidation |

| 2-Aminopyrimidine | Halogen (Cl₂, Br₂) | 2-Amino-5-halogenopyrimidine | Electrophilic Halogenation |

| This compound | Nucleophile (e.g., R-NH₂, R-SH, R-OH) | 4-Amino-2-(substituted)-5-methylpyrimidine | Nucleophilic Substitution |

| 4-Amino-5-cyano-pyrimidine | Aqueous H₂SO₄ or alcoholic KOH | 4-Amino-pyrimidine-5-carboxylic acid | Saponification |

Advanced Spectroscopic Methodologies and Computational Analysis in the Elucidation of 4 Amino 2 Chloro 5 Methylpyrimidine and Its Complexes

Application of Advanced Nuclear Magnetic Resonance Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution and the solid state. While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced techniques are required to resolve complex structures and stereochemistry. ipb.ptchemicalbook.com

For a molecule like 4-Amino-2-chloro-5-methylpyrimidine, multi-dimensional NMR experiments are invaluable for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

COSY spectra would reveal proton-proton (¹H-¹H) couplings, for instance, between the methyl protons and the proton on the pyrimidine (B1678525) ring, if any long-range coupling exists.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the methyl carbon to its corresponding protons and the aromatic proton to its carbon.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for mapping the molecular skeleton, for example, by correlating the methyl protons to the C5 and adjacent carbon atoms (C4 and C6) of the pyrimidine ring, and the amino protons to carbons C4 and C5. These correlations confirm the substitution pattern on the pyrimidine ring. ipb.pt

The increasing complexity of synthetic derivatives and natural products necessitates the use of these 2D NMR techniques for complete and accurate structure elucidation. ipb.pt

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in the crystal lattice. For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms.

Study the hydrogen bonding networks in co-crystals and salts by analyzing the chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N).

Characterize the coordination environment in metal complexes.

X-ray Crystallography of Co-crystals, Salts, and Metal Complexes

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in a crystal. This technique is essential for understanding the precise geometry, conformation, and intermolecular interactions of this compound in its crystalline state and in complexes.

Similarly, X-ray diffraction analysis of salts and metal complexes reveals how the pyrimidine unit interacts with counter-ions or metal centers. In metal complexes, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are potential coordination sites. For example, studies on cobalt(II) complexes with related aminopyridines show coordination through the pyridine (B92270) nitrogen. researchgate.net

Table 1: Example Crystal Data for a Related Pyrimidine Derivative (Methyl 4-amino-2-chloropyrimidine-5-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

| Z | 2 |

Data sourced from a study on a structurally similar compound, illustrating typical crystallographic parameters. nih.gov

In the crystal structure of methyl 4-amino-2-chloropyrimidine-5-carboxylate, molecules are linked by N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov

Vibrational Spectroscopy (Raman and Infrared) for Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the chemical environment and intermolecular forces, such as hydrogen bonding. elsevierpure.com These techniques are often paired with computational methods like Density Functional Theory (DFT) for detailed spectral interpretation. elsevierpure.comnih.gov

For this compound, these methods can:

Identify Functional Groups: Characteristic vibrational frequencies confirm the presence of amino (N-H stretching), methyl (C-H stretching), and chloro (C-Cl stretching) groups, as well as the pyrimidine ring vibrations.

Study Hydrogen Bonding: The formation of intermolecular hydrogen bonds in co-crystals or salts leads to noticeable shifts in the vibrational frequencies of the involved groups. For example, the N-H stretching bands in the IR spectrum often broaden and shift to lower wavenumbers upon hydrogen bond formation. mdpi.com

Elucidate Tautomeric Forms: Computational and spectral analysis can help determine the most stable tautomer (e.g., amino vs. imino form). For the related compound 4-Amino-2-chloropyrimidine-5-carbonitrile, experimental and computational results favored the amino tautomer. elsevierpure.comelsevierpure.com

A typical study involves recording FT-IR and FT-Raman spectra and then performing DFT calculations (e.g., using the B3LYP functional) to predict the vibrational frequencies. Comparing the experimental and scaled theoretical frequencies allows for a precise assignment of each vibrational mode. elsevierpure.comnih.gov

Mass Spectrometry-Based Fragmentation Pathway Analysis and Metabolite Identification Research

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in determining the elemental composition. ijpras.com

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1. chemguide.co.uk

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can elucidate the molecular structure. The fragmentation of this compound would likely proceed through characteristic losses of small molecules or radicals:

Loss of a chlorine radical (•Cl).

Loss of HCN or CH₃CN from the pyrimidine ring.

Loss of a methyl radical (•CH₃).

α-cleavage events typical for substituted amines and heterocycles. nih.govmiamioh.edu

In metabolic research, MS is used to identify products of biotransformation. Potential metabolites of this compound could include hydroxylated, N-oxidized, or demethylated derivatives. The general workflow involves administering the compound and analyzing biological samples (e.g., plasma, urine) to detect new signals corresponding to potential metabolites. The fragmentation patterns of these new signals are then compared to the parent compound to hypothesize the metabolic modification. researchgate.netnih.gov

Hyphenated Techniques in Structural Characterization Research (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the foremost technique for metabolite identification and quantification in biological matrices. nih.govmdpi.com An LC system separates the parent compound from its metabolites and endogenous matrix components. The effluent is then directed to a mass spectrometer. A precursor ion scan can be used to detect all compounds that produce a common fragment ion, while a neutral loss scan can identify all species that lose a specific neutral fragment, which is useful for detecting conjugated metabolites. ijpras.com Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantifying known compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While this compound itself may require derivatization to improve its volatility, GC-MS is highly effective at separating isomers that may be indistinguishable by MS alone. spectroscopyonline.com The fragmentation patterns generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared against extensive spectral libraries for identification. nih.gov

Computational and Theoretical Chemistry Studies on 4 Amino 2 Chloro 5 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 4-Amino-2-chloro-5-methylpyrimidine, DFT calculations are instrumental in elucidating its fundamental electronic properties. These calculations can determine the optimized molecular geometry, vibrational frequencies, and the distribution of electron density within the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is crucial for predicting how the molecule will interact with other molecules, particularly in biological systems. researchgate.net

Table 1: Calculated Electronic Properties of Pyrimidine (B1678525) Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-chloro-5-methyl pyrimidine | -7.12 | -1.23 | 5.89 |

| 2,4-dichloro-5-methyl pyrimidine | -7.54 | -1.87 | 5.67 |

This table is based on data from a study on related pyrimidine derivatives and is for illustrative purposes. Actual values for this compound would require specific calculations. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for studying its interactions with biological targets, such as proteins or nucleic acids. These simulations can reveal the stability of ligand-receptor complexes and the specific interactions, like hydrogen bonds and hydrophobic interactions, that govern binding.

Furthermore, MD simulations can explore the conformational landscape of this compound, identifying the most stable three-dimensional arrangements of the molecule in different environments. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov For this compound, QSAR and QSPR studies can be used to predict its potential efficacy as a drug candidate or its environmental fate.

These models are built using a dataset of compounds with known activities or properties and a set of calculated molecular descriptors. These descriptors can be based on 2D or 3D representations of the molecule and can include electronic, steric, and hydrophobic parameters. nih.gov Once a reliable model is developed, it can be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby accelerating the drug discovery process.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. informahealthcare.com In the context of this compound, docking studies are used to predict how it might bind to the active site of a target protein. This information can provide insights into the mechanism of action and can be used to design more potent inhibitors. mdpi.comresearchgate.net

The output of a docking study includes a binding score, which estimates the binding affinity, and a predicted binding pose. For example, studies on similar pyrimidine derivatives have shown that they can form hydrogen bonds with key amino acid residues in the active site of enzymes like the main protease of SARS-CoV-2. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative against SARS-CoV-2 Main Protease

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Pyrimidine Derivative 7c | -8.2 | THR25, HIS41, CYS145, HIS163, GLU166 |

| Pyrimidine Derivative 7d | -8.5 | THR25, HIS41, CYS145, HIS163, GLU166 |

| Pyrimidine Derivative 7e | -8.1 | THR25, HIS41, CYS145, HIS163, GLU166 |

This table is based on data for different pyrimidine derivatives and is for illustrative purposes. Specific docking studies on this compound would be needed to determine its binding characteristics. mdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its conformational preferences is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods can be used to map the potential energy surface of the molecule, identifying low-energy conformations that are more likely to be populated. In some substituted pyrimidines, the ring can adopt non-planar conformations, such as boat or twist-boat forms, which can significantly influence their interactions with other molecules. researchgate.net

In Silico Prediction of Bioactivity and Toxicity Profiles

In silico methods are increasingly used to predict the potential bioactivity and toxicity of chemical compounds early in the drug discovery process. nih.gov For this compound, various computational tools can be employed to assess its likely biological effects and potential for adverse outcomes. nih.gov

These predictive models are often based on large databases of known compounds and their experimental data. By comparing the structural features of this compound to those of compounds in the database, it is possible to estimate its likelihood of having certain biological activities or toxicities. For instance, some online tools can predict properties like blood-brain barrier permeability and potential for skin sensitization. nih.gov

Pharmacological Investigations and Mechanistic Elucidation of Bioactive Derivatives of 4 Amino 2 Chloro 5 Methylpyrimidine

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Derivatives of the pyrimidine (B1678525) core are well-documented inhibitors of various enzymes critical to pathological processes. Their mechanism of action often involves competitive, non-competitive, or mixed inhibition, leading to the modulation of metabolic and signaling pathways.

One significant area of investigation is their effect on metabolic enzymes. Novel synthesized pyrimidine derivatives have demonstrated potent inhibitory activity against several key enzymes. researchgate.net For instance, these compounds have shown effective inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II), which are implicated in conditions like glaucoma and epilepsy. researchgate.netnih.gov They also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the progression of Alzheimer's disease. researchgate.netnih.gov Furthermore, their inhibitory action extends to α-glycosidase and aldose reductase, enzymes associated with diabetes. researchgate.netnih.gov Kinetic studies have determined the inhibition constants (Ki) and the type of inhibition for these interactions, providing a deeper understanding of their mechanism. researchgate.netacs.org

Another critical enzyme target for pyrimidine derivatives is dihydrofolate reductase (DHFR), particularly in the context of antimicrobial and anticancer therapies. The antimalarial drug Pyrimethamine, a pyrimidine derivative, functions by inhibiting the DHFR enzyme in Plasmodium falciparum, which is essential for the parasite's survival. researchgate.net

In cancer therapy, pyrimidine derivatives have been shown to inhibit protein kinases, which are often overexpressed in tumor cells. researchgate.net For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives act as PIM-1 kinase inhibitors. researchgate.net Additionally, they can inhibit cyclin-dependent kinases (CDKs), such as CDK4/6, which are crucial for cell cycle progression. researchgate.netnih.gov Some derivatives also target topoisomerase IIα, an enzyme involved in DNA replication and often overexpressed in cancer cells, leading to DNA damage and apoptosis. nih.gov

The table below summarizes the inhibitory activities of various pyrimidine derivatives against different enzymes.

| Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Associated Disease |

| Novel Pyrimidines | hCA I | 39.16 ± 7.70–144.62 ± 26.98 nM | Not Specified | Glaucoma, Epilepsy |

| Novel Pyrimidines | hCA II | 18.21 ± 3.66–136.35 ± 21.48 nM | Not Specified | Glaucoma, Epilepsy |

| Novel Pyrimidines | Acetylcholinesterase (AChE) | 33.15 ± 4.85–52.98 ± 19.86 nM | Mixed | Alzheimer's Disease |

| Novel Pyrimidines | Butyrylcholinesterase (BChE) | 31.96 ± 8.24–69.57 ± 21.27 nM | Mixed | Alzheimer's Disease |

| Novel Pyrimidines | α-Glycosidase | 17.37 ± 1.11–253.88 ± 39.91 nM | Not Specified | Diabetes |

| Pyridine (B92270) Amines | eqBChE | 99 ± 71 nM | Mixed | Alzheimer's Disease |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Not Specified | Not Specified | Cancer |

| Pyrido[2,3-d]pyrimidines | CDK4/6 | Not Specified | Not Specified | Cancer |

Data sourced from multiple studies on pyrimidine derivatives. researchgate.netacs.org

Receptor Binding Profiles and Ligand-Target Specificity Determination

The interaction of pyrimidine derivatives with cellular receptors is a key determinant of their pharmacological effects. These interactions are governed by the specific chemical structure of the derivative, which dictates its binding affinity and selectivity for different receptor subtypes.

A notable example is the investigation of 4-aminopyrimidine (B60600) derivatives as antagonists of the adenosine (B11128) A2a receptor. google.com Adenosine receptors, which are G protein-coupled receptors, play a significant role in a wide range of physiological functions. google.com The development of potent and selective antagonists for the A2a receptor is a therapeutic strategy for various pathological conditions. google.com

In the context of cancer, the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor, is a common target. researchgate.net Uncontrolled activation of EGFR can lead to increased cell proliferation and decreased apoptosis. researchgate.net Pyrimidine derivatives have been extensively studied for their ability to inhibit EGFR, thereby blocking downstream signaling pathways. researchgate.net

Furthermore, derivatives of 4-amino-7-chloroquinoline, a related scaffold, have been developed as ligands for nicotinic, muscarinic M1, and serotonin (B10506) 5-HT4 receptors, indicating the versatility of these core structures in targeting a range of receptors to potentially treat cognitive and gastrointestinal disorders. mdpi.com The specificity of these ligand-receptor interactions is crucial for achieving the desired therapeutic effect while minimizing off-target effects.

Cellular Pathway Modulation and Signal Transduction Interventions

The therapeutic effects of pyrimidine derivatives are often a result of their ability to modulate critical cellular pathways and interfere with signal transduction cascades. These interventions can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, and modulation of the immune response.

Pyrimidine metabolism itself is a fundamental pathway that can be targeted. numberanalytics.comcreative-proteomics.com Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis. researchgate.net Inhibiting enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can deplete the pyrimidine pool and suppress the growth of these cells. numberanalytics.comnih.gov

In cancer, derivatives of pyrido[2,3-d]pyrimidine have been shown to induce apoptosis by modulating key signaling proteins. researchgate.netnih.gov Mechanistic studies have revealed that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov They can also activate caspases, which are the executioners of apoptosis, and induce the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, some derivatives can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Signal transduction pathways involving kinases are also frequently modulated. Pyrido[2,3-d]pyrimidine derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle. researchgate.netnih.govrsc.org This is often achieved through the inhibition of cyclin-dependent kinases (CDKs). nih.gov

The table below illustrates the modulation of various cellular pathways by pyrimidine derivatives.

| Derivative Class | Cellular Pathway | Key Proteins Modulated | Cellular Outcome |

| Pyrido[2,3-d]pyrimidines | Intrinsic Apoptosis | Bax, Bcl-2, Caspase-3, PARP | Apoptosis |

| Pyrido[2,3-d]pyrimidines | Cell Cycle | p53, CDK4/6 | Cell Cycle Arrest (G2/M or G1 phase) |

| DHODH Inhibitors | Pyrimidine Synthesis | Dihydroorotate Dehydrogenase | Inhibition of Cell Growth |

| Pyrido[2,3-d]pyrimidines | EGFR Signaling | EGFR | Inhibition of Proliferation |

Data compiled from studies on bioactive pyrimidine derivatives. researchgate.netnih.govnih.govnih.gov

Investigation of Antimicrobial and Antiviral Activity Mechanisms

The pyrimidine scaffold is a valuable framework for the development of novel antimicrobial and antiviral agents. nih.govresearchgate.net Derivatives of 4-Amino-2-chloro-5-methylpyrimidine have been investigated for their ability to combat various pathogens through diverse mechanisms of action.

In the realm of antibacterial agents, pyrimidine derivatives have been designed to target essential bacterial enzymes that are distinct from their mammalian counterparts. One such target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. nih.gov Another proposed mechanism for some 2-aminopyridine (B139424) derivatives involves the disruption of the bacterial cell membrane through electrostatic interactions, leading to cell lysis. nih.gov

For antiviral applications, pyrimidine derivatives have shown promise against a range of viruses. Some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have exhibited selective activity against coronaviruses. mdpi.com The mechanism of action for some antiviral pyrimidines involves the inhibition of the pyrimidine biosynthesis pathway. nih.gov For instance, the compound DD264 was identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), which not only has a direct impact on viral replication by limiting pyrimidine availability but also stimulates the host's innate immune response. nih.gov This dual action makes such compounds particularly attractive as broad-spectrum antiviral agents. nih.gov Other derivatives have been developed to target specific viral proteins, such as the influenza A virus polymerase. nih.gov

Anticancer Activity and Apoptosis Induction Pathways

The development of pyrimidine derivatives as anticancer agents is a major focus of medicinal chemistry research. researchgate.netnih.govmdpi.com These compounds exert their cytotoxic effects through various mechanisms, with the induction of apoptosis being a common and highly sought-after outcome.

Many anticancer pyrimidine derivatives function by targeting key molecules that regulate cell proliferation and survival. As mentioned, inhibitors of protein kinases such as PIM-1 kinase, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) are prominent examples. researchgate.netresearchgate.netnih.gov By blocking the activity of these kinases, these derivatives can halt the cell cycle and trigger apoptosis. rsc.org

The induction of apoptosis by pyrimidine derivatives often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, a series of pyrimidine derivatives containing aryl urea (B33335) moieties were shown to induce apoptosis in colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov These compounds also led to the cleavage of PARP, a hallmark of apoptosis. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been found to induce apoptosis through the activation of p53, a tumor suppressor protein that plays a central role in cell cycle arrest and apoptosis in response to cellular stress. researchgate.netnih.gov

The table below summarizes the anticancer activity of selected pyrimidine derivatives and their IC50 values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyrimidine-Aryl Urea Derivative (4b) | SW480 (Colon) | 11.08 | Upregulation of Bax, Downregulation of Bcl-2, G2/M Arrest |

| Pyrido[2,3-d]pyrimidine (6b) | PC-3 (Prostate) | Not Specified | Activation of Caspase-3, Bax, p53; Downregulation of Bcl-2; CDK4/6 Inhibition |

| Pyrido[2,3-d]pyrimidine (8d) | MCF-7 (Breast) | Not Specified | Activation of Bax, p53; Downregulation of Bcl-2; CDK4/6 Inhibition |

| 2-Aminopyridine Derivative (C01) | CD74-ROS1G2032R | 0.0423 | ROS1/ALK Dual Inhibition |

Data extracted from studies on anticancer pyrimidine derivatives. nih.govnih.govnih.gov

Immunomodulatory Effects and Underlying Biological Mechanisms

Pyrimidine derivatives have been shown to possess immunomodulatory properties, influencing the activity of the immune system through various mechanisms. These effects can be either immunostimulatory or immunosuppressive, depending on the specific compound and the biological context.

Some pyrimidine derivatives can stimulate the immune system. For instance, the compound xymedon has been shown to stimulate nucleic acid synthesis in thymocytes and increase the secretion of endogenous DNA by lymphocytes, suggesting a role in enhancing immune responses. nih.gov Furthermore, inhibitors of the pyrimidine biosynthesis pathway, while primarily developed for their antiviral and anticancer properties, have been found to stimulate the innate immune response. nih.gov This effect is mediated by the induction of interferon-inducible antiviral genes, a key component of the cellular defense against pathogens. nih.gov

Conversely, other pyrimidine derivatives can exert immunosuppressive effects. Uridine (B1682114), a pyrimidine nucleoside, is involved in regulating immune signaling pathways and can alleviate inflammatory responses by affecting the production of cytokines like TNF-α and IL-1β. dovepress.com UDP, a uridine derivative, can bind to P2Y6 purinergic receptors, acting as an immunoregulatory mediator during inflammation. dovepress.com This can trigger the release of cytokines and chemokines, promoting the recruitment of immune cells to sites of inflammation. dovepress.com

The immunomodulatory effects of pyrimidine derivatives highlight their potential for treating a range of conditions, from infectious diseases and cancer (requiring an enhanced immune response) to autoimmune and inflammatory disorders (requiring immunosuppression).

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. wikipedia.org For pyrimidine derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.govresearchgate.netnih.gov

The core principle of SAR is that the position and nature of substituents on the pyrimidine nucleus have a profound impact on the molecule's interaction with its biological target. nih.govresearchgate.net For example, in the development of anticancer pyrido[2,3-d]pyrimidine derivatives, it was found that the presence of a carbonyl group at the C-2 position and specific substitutions at the C-5 and C-7 positions were crucial for maximal activity. rsc.org The addition of aromatic and hydrophilic groups that can act as hydrogen bond donors and acceptors has also been shown to increase cytotoxic activity. researchgate.net

In the context of antimicrobial agents, SAR studies on 4-aminoquinoline (B48711) derivatives (structurally related to the compounds of interest) have identified key structural features required for activity against drug-resistant strains of Plasmodium. nih.gov

For antiviral pyrimido[4,5-d]pyrimidines, the nature of the aliphatic chain at the 7-position was found to be critical for their effectiveness against coronaviruses. mdpi.com Compounds with a cyclopropylamine (B47189) or longer aliphatic chains were generally more active than those with an N-methylpiperazinyl group. mdpi.com

Similarly, for 2-aminopyridine derivatives designed as ROS1/ALK inhibitors, a series of optimizations based on SAR led to the identification of a spiro derivative with potent activity against drug-resistant mutants. nih.gov These studies demonstrate the power of iterative design, synthesis, and biological testing, guided by SAR principles, to develop more effective therapeutic agents.

In Vitro and In Vivo Pharmacological Profiling Methodologies

The pharmacological assessment of novel derivatives of this compound would systematically begin with a series of in vitro assays to determine their biological activity, followed by in vivo studies for the most promising candidates to evaluate their efficacy and pharmacokinetic profiles in a living system.

In Vitro Profiling

The initial screening of new chemical entities typically involves a battery of in vitro tests to identify their potential therapeutic applications. For pyrimidine derivatives, these assays are often directed towards activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Cytotoxicity Assays: To assess anticancer potential, derivatives would be tested against a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and thus their viability. For instance, studies on other 2-amino-4-chloro-pyrimidine derivatives have utilized cell lines like HCT116 (colon cancer) and MCF7 (breast cancer) to determine the half-maximal effective concentration (EC₅₀) values. nih.gov

Antimicrobial Assays: The antimicrobial activity would be evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter, determined by methods such as broth microdilution or agar (B569324) disk diffusion.

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. For pyrimidine derivatives, potential targets could include kinases, proteases, or enzymes involved in metabolic pathways. For example, in the context of antiviral research, derivatives could be tested for their ability to inhibit viral proteases like the SARS-CoV-2 main protease (Mpro). nih.govmdpi.com

Receptor Binding Assays: To identify agonistic or antagonistic activity, derivatives can be screened against a panel of G-protein coupled receptors (GPCRs). For example, novel 4-amino-2-phenylpyrimidine derivatives have been successfully identified as potent GPR119 agonists, which is a target for type 2 diabetes. nih.gov

A representative data table for in vitro cytotoxicity screening of hypothetical derivatives is presented below.

| Derivative | Target Cell Line | EC₅₀ (µM) |

| Derivative A | HCT116 | 89.24 ± 1.36 |

| Derivative B | MCF7 | 89.37 ± 1.17 |

| Derivative C | HCT116 | >100 |

| Derivative D | MCF7 | 95.50 ± 1.25 |

Data is hypothetical and based on similar compounds reported in the literature. nih.gov

In Vivo Profiling

Compounds that demonstrate significant in vitro activity would proceed to in vivo testing in animal models to assess their therapeutic efficacy and pharmacokinetic properties.

Animal Models of Disease: Depending on the in vitro results, appropriate animal models are chosen. For anticancer evaluation, tumor xenograft models in mice are common. researchgate.net For antimalarial testing, mice infected with Plasmodium berghei are a standard model. nih.gov In the case of antidiabetic potential, glucose tolerance tests in mice are performed. nih.gov

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds are investigated. This involves administering the compound to animals (e.g., mice or monkeys) and measuring its concentration in blood plasma over time. Key parameters such as bioavailability, half-life, and clearance are determined. nih.gov For example, a potent GPR119 agonist from a 4-amino-2-phenylpyrimidine series demonstrated excellent pharmacokinetic profiles in both mice and monkeys, which is a critical step for drug development. nih.gov

Elucidation of Molecular Targets and Ligand-Target Interactions

Identifying the specific molecular target of a bioactive compound and understanding the nature of the interaction is crucial for mechanism of action studies and for further lead optimization.

Molecular Docking Studies

Computational methods, particularly molecular docking, are invaluable for predicting the binding mode of a ligand to its target protein. This technique can help to rationalize the structure-activity relationship (SAR) observed in a series of compounds and guide the design of more potent analogs. For instance, molecular docking studies on pyrimidine derivatives have been used to predict their binding affinity to the active site of the SARS-CoV-2 main protease, with some derivatives showing better binding energy than standard drugs. nih.govmdpi.com The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. mdpi.com

A summary of potential molecular docking results for hypothetical derivatives targeting a viral protease is shown below.

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |

| Derivative 1 | -8.12 | 1.11 | HIS41, CYS145, GLU166 |

| Derivative 2 | -7.50 | 5.23 | HIS41, MET165, GLN189 |

| Derivative 3 | -6.41 | 19.91 | ASN142, GLY143, THR190 |

Data is hypothetical and based on similar compounds reported in the literature. nih.gov

Biophysical and Biochemical Assays

Experimental validation of the predicted molecular target is essential. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the ligand-target interaction. Furthermore, enzyme kinetics studies can confirm the inhibitory mechanism of the compound.

Structural Biology

The most definitive evidence for a ligand-target interaction comes from structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). These methods can provide an atomic-level resolution picture of the compound bound to its protein target, revealing the precise binding orientation and the key intermolecular interactions. This information is instrumental for structure-based drug design.

Applications As a Key Intermediate in Pharmaceutical, Agrochemical, and Material Science Research

Role as a Privileged Scaffold in Drug Discovery and Development Programs

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in the structures of successful drugs. These scaffolds have the inherent ability to interact with multiple biological targets, providing a solid foundation for the development of new therapeutic agents. The pyrimidine (B1678525) ring, a core component of 4-Amino-2-chloro-5-methylpyrimidine, is a well-established privileged scaffold. researchgate.netmdpi.com Its presence in the fundamental building blocks of life, such as the nucleobases thymine, cytosine, and uracil (B121893), underscores its biological significance.

The utility of this compound as a starting material is evident in its application in the synthesis of various pharmaceutical compounds, including those with potential antiviral and anticancer activities. guidechem.com For instance, it is a known building block for BRD4-JAK2 inhibitors, which are being investigated for their therapeutic potential in oncology. The pyrimidine scaffold is also a key feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. ufrj.br The ability to generate a library of diverse compounds by modifying the core structure of this compound makes it an invaluable tool for lead optimization in drug discovery programs.

Table 1: Selected Pharmaceutical Applications of the Pyrimidine Scaffold

| Therapeutic Area | Target Class | Example Compounds/Derivatives |

| Oncology | Kinase Inhibitors, BRD4-JAK2 Inhibitors | Imatinib, BMS-582949 |

| Antiviral | Reverse Transcriptase Inhibitors | Zidovudine (B1683550) (AZT) |

| Antifungal | DNA/RNA Synthesis Inhibitors | Flucytosine |

Utility in the Synthesis of Agrochemical Active Ingredients

The pyrimidine motif is also prevalent in the agrochemical industry, where it forms the basis for a range of herbicides, fungicides, and insecticides. The structural features of this compound make it an ideal starting point for the synthesis of new crop protection agents. The principles of using building blocks for agrochemical synthesis are similar to those in pharmaceuticals, focusing on creating molecules with high efficacy and favorable environmental profiles. nih.gov

While direct examples of agrochemicals synthesized from this compound are not extensively detailed in the provided search results, the analogous compound, 4-Amino-2-chloropyridine, is a known intermediate for plant growth regulators and pesticides with activity against various pathogens. chemicalbook.com This suggests a strong potential for this compound to be utilized in a similar capacity, leveraging the reactivity of its chloro and amino groups to build complex agrochemical molecules. The development of fluorinated pyrimidines, for example, has been a significant area of research in agrochemicals due to the unique properties conferred by the fluorine atom. nih.gov

Integration into Novel Material Science Architectures

The application of pyrimidine-based compounds extends beyond the life sciences into the realm of material science. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

The functional groups of this compound offer multiple points for polymerization or incorporation into larger supramolecular assemblies. While specific examples of its direct integration into novel materials are not prominent in the search results, the general utility of pyrimidine derivatives in material science is well-established. The synthesis of pyrimido[4,5-b]indole derivatives, for instance, highlights the ability of pyrimidine precursors to form complex heterocyclic systems that can exhibit interesting photophysical or electronic properties. researchgate.net

Patent Landscape Analysis and Emerging Research Directions

Analysis of Patent Literature for Novel Synthetic Routes and Applications

Patent literature reveals that 4-Amino-2-chloro-5-methylpyrimidine and structurally similar compounds are highly valued as intermediates in the synthesis of high-value therapeutic agents. The applications primarily focus on the development of kinase inhibitors for oncology.

The chloro-group at the 2-position is a key reactive site, often utilized for nucleophilic substitution reactions to introduce larger, more complex side chains. The amino group at the 4-position is critical for establishing hydrogen bond interactions with target proteins, a common feature in many kinase inhibitors.

A significant area of application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Patents describe numerous 2-(anilino)pyrimidine compounds designed to target mutated forms of EGFR that drive tumor growth, particularly in non-small cell lung cancer. For example, patent literature details compounds where the 2-chloro-4-aminopyrimidine core is reacted with substituted anilines to create potent inhibitors of EGFR mutants like L858R, T790M, and C797S google.com.

Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from chloro-pyrimidine precursors, are patented as Janus Kinase (JAK) inhibitors for treating inflammatory diseases and myeloproliferative disorders google.com. Another patent highlights the use of a similar intermediate, 2-chloro-5-methyl-4-pyridinamine, in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor (MR) antagonist developed by Bayer, demonstrating the utility of these scaffolds beyond oncology google.com.

The table below summarizes representative patents that utilize the core pyrimidine (B1678525) scaffold for developing therapeutic agents.

| Patent Number | Assignee/Applicant | Therapeutic Area | Application/Key Feature |

| WO2024064091A1 | Advenchen Pharmaceuticals, LLC | Oncology | Novel pyrimidine compounds as inhibitors of EGFR mutants google.comip-coster.com. |

| US10189849B2 | Pfizer Inc. | Oncology | Pyrrolo[2,3-d]pyrimidine derivatives as Cyclin-Dependent Kinase (CDK) inhibitors googleapis.com. |

| WO2020178175A1 | Bayer Pharma AG | Cardiovascular | Synthesis of an intermediate for Finerenone, an MR antagonist google.com. |

| US9035074B2 | Pfizer Inc. | Inflammatory Diseases | Pyrrolo[2,3-d]pyrimidine derivatives as Janus Kinase (JAK) inhibitors google.com. |

| US5521184A | Ciba-Geigy Corp. (now Novartis) | Oncology | N-phenyl-2-pyrimidine-amine derivatives (parent patent for Imatinib) as protein-tyrosine kinase inhibitors google.com. |

Identification of Key Patent Holders and Intellectual Property Trends

The intellectual property landscape for pyrimidine derivatives is dominated by major pharmaceutical companies, reflecting the scaffold's importance in drug discovery. Analysis of patent filings reveals several key players and distinct trends.

Key Patent Holders:

Pfizer Inc.: Holds numerous patents for pyrimidine derivatives, particularly as inhibitors of kinases like JAK and CDK google.comgoogleapis.comjustia.comipqwery.com. Their extensive patent portfolio underscores a long-term strategic interest in this compound class for oncology and inflammation.

Bayer AG: Has a significant patent presence, including patents for intermediates used in cardiovascular drugs like Finerenone and various other pyrimidine derivatives google.comjustia.comgoogle.com. Bayer CropScience also holds patents on heterocyclic compounds for use as pesticides, indicating a broader application of this chemistry justia.com.

Advenchen Pharmaceuticals, LLC: A more recent entrant, this company has filed patents for novel pyrimidine compounds targeting EGFR mutants, indicating ongoing innovation in the oncology space google.comip-coster.com.

Novartis AG: Through its legacy company Ciba-Geigy, Novartis holds foundational patents for pyrimidine-based kinase inhibitors like Imatinib, which set the stage for much of the subsequent research in this area google.com.

Intellectual Property Trends:

Focus on Kinase Inhibition: The overwhelming trend in patenting is the application of pyrimidine derivatives as kinase inhibitors. This includes targeting a wide range of kinases such as EGFR, JAK, CDK, and p38 MAP kinase, primarily for cancer treatment google.comfrontiersin.orgnih.govnih.gov.

Targeting Resistance Mutations: A growing number of patents are focused on developing next-generation inhibitors that can overcome acquired resistance to earlier drugs. For instance, recent patent applications specifically claim activity against EGFR resistance mutations like T790M and C797S google.com.

Broad Genus Claims: Many patents feature broad "genus" claims covering a core pyrimidine scaffold with extensive lists of possible substitutions. This strategy aims to protect a wide chemical space around a promising pharmacophore.

Process and Intermediate Patents: Alongside patents for final compounds, companies also file for protection of novel, efficient synthetic routes and key intermediates, such as this compound, to secure their manufacturing pipeline google.comepo.orggoogle.com.

Future Challenges and Opportunities in the Synthesis and Application of Pyrimidine Derivatives

Despite the success of pyrimidine-based drugs, significant challenges and exciting opportunities remain.

Future Challenges:

Acquired Drug Resistance: The emergence of resistance mutations in target proteins (like kinases) remains a primary clinical challenge, necessitating a continuous pipeline of novel inhibitors.

Selectivity and Off-Target Effects: Achieving high selectivity for the target kinase over other closely related kinases is crucial to minimize toxicity and side effects.

Synthetic Complexity and Cost: The synthesis of complex, multi-substituted pyrimidine derivatives can be lengthy and expensive, posing challenges for large-scale manufacturing. Developing more efficient and sustainable "green" synthetic methodologies is an ongoing need.